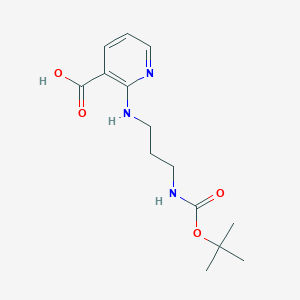

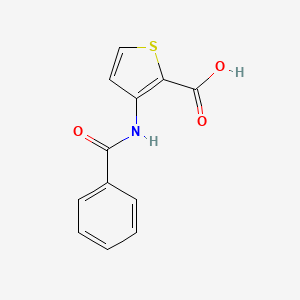

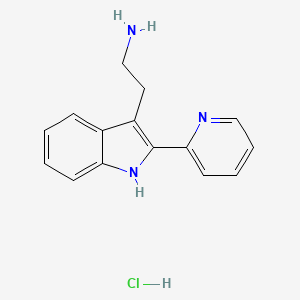

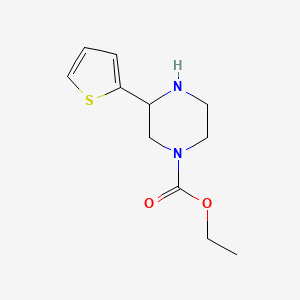

3-(苯甲酰氨基)-2-噻吩甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amino acids are the basic unit of proteins. More than 300 amino acids are found in nature but only 20 amino acids are standard and present in protein because they are coded by genes . Benzoic acid is an antimicrobial food additive . It is conjugated to GLYCINE in the liver and excreted as hippuric acid .

Synthesis Analysis

The synthesis of certain compounds often involves the reaction of an acid with an amine group. For example, 2-(3-Chloromethyl)benzoyloxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .

Molecular Structure Analysis

Amino acids have a carboxylic acid-containing an aliphatic primary amino group in the α position to the carboxyl group and with a characteristic stereochemistry .

Chemical Reactions Analysis

Amino acids can connect with a peptide bond involving their amino and carboxylate groups. A covalent bond formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of other forming -CO-NH-linkage .

Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solid. All amino acids have a high melting point greater than 200o. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

科学研究应用

Pharmaceutical Building Block

3-(Benzoylamino)-2-thiophenecarboxylic acid: serves as a versatile building block in pharmaceutical research. Its structural flexibility allows for substitutions at both the amino and carboxyl groups, making it ideal for the development of a wide range of novel molecules with potential medical applications .

Anticancer Agent Development

This compound has shown promise in the development of anticancer agents. Its derivatives have been evaluated against various cell lines, showing significant in vitro inhibitory effects on critical targets like VEGFR-2, which is vital for tumor angiogenesis .

Alzheimer’s Disease Research

In the search for treatments for Alzheimer’s disease, 3-(Benzoylamino)-2-thiophenecarboxylic acid derivatives may play a role due to their potential anti-Alzheimer’s properties, providing a new avenue for therapeutic intervention .

Antimicrobial Applications

The antimicrobial properties of this compound’s derivatives suggest their use as potential therapeutic agents in combating bacterial and viral infections, which is crucial given the rising concern over drug-resistant pathogens .

Antioxidant Properties

Research indicates that 3-(Benzoylamino)-2-thiophenecarboxylic acid and its analogs may possess antioxidant properties, which are beneficial in neutralizing harmful free radicals and preventing oxidative stress-related diseases .

Anti-inflammatory Uses

The anti-inflammatory potential of this compound makes it a candidate for the development of new anti-inflammatory drugs, which could be used to treat a variety of inflammatory conditions .

Enzyme Inhibition

As an enzyme inhibitor, 3-(Benzoylamino)-2-thiophenecarboxylic acid derivatives could be used to modulate biological pathways, offering therapeutic benefits in diseases where enzyme activity is dysregulated .

Green Chemistry

In the context of green chemistry, this compound can be involved in the synthesis of benzothiazoles, which are important for their pharmaceutical and biological activity, thus contributing to environmentally friendly chemical processes .

Each of these applications demonstrates the compound’s potential to contribute significantly to scientific research and development across a spectrum of disciplines. Further investigation is needed to evaluate the safety and efficacy of these derivatives in clinical trials and to understand their specific mechanisms of action .

作用机制

Target of Action

It is known that benzoyl groups often interact with proteins via photo-affinity labeling (pal), a powerful strategy to study protein-protein interactions .

Mode of Action

Upon photoirradiation, these photocrosslinkers generate highly reactive species that react with adjacent molecules, resulting in a direct covalent modification . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It is known that benzoyl-coa, a compound structurally related to 3-(benzoylamino)-2-thiophenecarboxylic acid, is a central intermediate in the degradation of a large number of aromatic growth substrates .

Pharmacokinetics

It is known that unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

It is known that the benzoyl group can participate in various reactions, including resonance-stabilized carbocation reactions .

Action Environment

It is known that phenazines, which are structurally related to 3-(benzoylamino)-2-thiophenecarboxylic acid, play multiple roles for the producing organism and contribute to their behavior and ecological fitness .

安全和危害

未来方向

属性

IUPAC Name |

3-benzamidothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-4-2-1-3-5-8)13-9-6-7-17-10(9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWJNJRYSGZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Benzoylamino)-2-thiophenecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

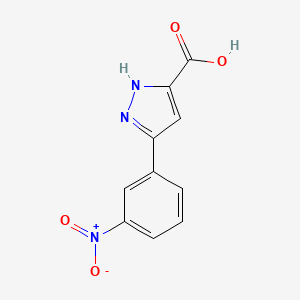

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

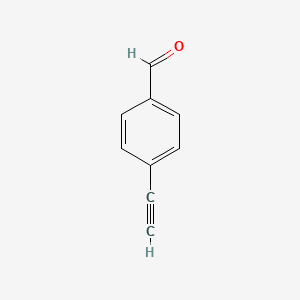

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)